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molecular formula C6H12O2S B023035 Ethyl 2-mercapto-2-methylpropionate CAS No. 33441-50-8

Ethyl 2-mercapto-2-methylpropionate

Cat. No. B023035
M. Wt: 148.23 g/mol
InChI Key: BJYGHGCEEJDHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07615661B2

Procedure details

Ethyl 2-bromoisobutyrate (48.8 g, 0.250 mole), sodium hydrosulfide hydrate (84 g, 1.5 mole), water (100 mL), ethyl alcohol (200 mL). Let reaction mix stir at room temperature. Next day, no starting material observed. Crude yield: 74.3%; distillation yield: 36.0%.
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]([CH3:9])([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].O.[SH-:11].[Na+].O>C(O)C>[CH2:6]([O:5][C:3](=[O:4])[C:2]([SH:11])([CH3:9])[CH3:8])[CH3:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
48.8 g
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Step Two
Name
Quantity
84 g
Type
reactant
Smiles
O.[SH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
ADDITION
Type
ADDITION
Details
mix
DISTILLATION
Type
DISTILLATION
Details
distillation yield: 36.0%

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(C)(C)S)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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